(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate
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Overview
Description
Fmoc-Arg(Pmc)-OPfp: is a compound used in peptide synthesis, specifically in the solid-phase peptide synthesis (SPPS) method. The compound consists of 9-fluorenylmethoxycarbonyl (Fmoc) as a protecting group for the amine, arginine (Arg) as the amino acid, 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) as a protecting group for the guanidino side chain of arginine, and pentafluorophenyl (OPfp) as an ester for activation in peptide coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(Pmc)-OPfp involves multiple steps:
Protection of Arginine: Arginine is first protected at the guanidino group using 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) in the presence of a base like triethylamine.
Fmoc Protection: The amino group of the protected arginine is then protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Activation: The carboxyl group of the Fmoc-Arg(Pmc) is activated by reacting with pentafluorophenol (Pfp) in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form Fmoc-Arg(Pmc)-OPfp
Industrial Production Methods: Industrial production of Fmoc-Arg(Pmc)-OPfp follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of arginine are protected using Pmc-Cl.
Fmoc Protection: The protected arginine is then subjected to Fmoc protection.
Activation: The final activation step involves the use of automated systems to ensure consistency and purity
Chemical Reactions Analysis
Types of Reactions:
Deprotection: Fmoc-Arg(Pmc)-OPfp undergoes deprotection reactions to remove the Fmoc and Pmc groups. The Fmoc group is typically removed using piperidine, while the Pmc group is removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound is used in peptide coupling reactions where the OPfp ester reacts with the amino group of another amino acid to form a peptide bond
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for Pmc removal.
Coupling: DCC or other carbodiimides for activation, pentafluorophenol for ester formation
Major Products:
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Arg(Pmc)-OPfp is widely used in the synthesis of peptides, including therapeutic peptides and research peptides
Biology:
Protein Engineering: The compound is used in the synthesis of peptides for studying protein-protein interactions and enzyme functions
Medicine:
Drug Development: Peptides synthesized using Fmoc-Arg(Pmc)-OPfp are used in the development of peptide-based drugs for various diseases
Industry:
Mechanism of Action
Mechanism:
Peptide Bond Formation: Fmoc-Arg(Pmc)-OPfp facilitates the formation of peptide bonds through the activation of the carboxyl group by the OPfp ester, which then reacts with the amino group of another amino acid
Molecular Targets and Pathways:
Comparison with Similar Compounds
Fmoc-Arg(Pbf)-OPfp: Similar to Fmoc-Arg(Pmc)-OPfp but uses 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) as the protecting group for arginine
Fmoc-Arg(Mtr)-OPfp: Uses methoxytrimethylbenzene sulfonyl (Mtr) as the protecting group
Uniqueness:
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39F5N4O8S/c1-19-20(2)37(21(3)29-28(51)17-41(4,5)58-35(19)29)59(54,55)50-39(47)48-16-10-15-27(38(52)57-36-33(45)31(43)30(42)32(44)34(36)46)49-40(53)56-18-26-24-13-8-6-11-22(24)23-12-7-9-14-25(23)26/h6-9,11-14,26-27H,10,15-18H2,1-5H3,(H,49,53)(H3,47,48,50) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLRWMCDEBEALM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39F5N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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